Cas no 218632-01-0 (3-Fluoro-4-nitrobenzonitrile)

3-Fluoro-4-nitrobenzonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-Fluoro-4-nitrobenzonitrile
- C7H3FN2O2
- 3-fluoro-4-nitrobenzenecarbonitrile
- 3-fluoro-4-nitro-benzonitrile
- 4-cyano-2-fluoro-1-nitrobenzene
- Benzonitrile,3-fluoro-4-nitro
- Benzonitrile, 3-fluoro-4-nitro-
- 3-Fluoro 4-nitrobenzonitrile
- PubChem4794
- KSC547Q2T
- 3-fluoro-4-nitrobenzonitrile;
- Jsp004443
- Benzonitrile,3-fluoro-4-nitro-
- OZXCOGPRBUSXLE-UHFFFAOYSA-N
- 4-cyano-2-fluoro-1-nitrobenzene;
- BCP05900
- EBD51783
- SBB062997
- BBL100885
- 4-CYANO-2-FLUORONITROB
- SCHEMBL394172
- CS-W019367
- AS-12536
- EN300-135920
- AKOS005255213
- AM61845
- FT-0600895
- 3-Fluoro-4-nitrobenzonitrile, AldrichCPR
- MFCD04973417
- DTXSID20382638
- 3-Fluoro-4-Nitro Benzonitrile
- 218632-01-0
- AC-3199
- J-512504
- 3-Fluoro-4-nitrobenZonitrile, 95%
- DB-005297
- STL554679
-
- MDL: MFCD04973417
- Inchi: 1S/C7H3FN2O2/c8-6-3-5(4-9)1-2-7(6)10(11)12/h1-3H
- InChI Key: OZXCOGPRBUSXLE-UHFFFAOYSA-N
- SMILES: FC1C([H])=C(C#N)C([H])=C([H])C=1[N+](=O)[O-]
Computed Properties
- Exact Mass: 166.01800
- Monoisotopic Mass: 166.018
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 69.6
Experimental Properties
- Color/Form: Solid
- Density: 1.41
- Melting Point: 72-75°C
- Boiling Point: 316.4℃ at 760 mmHg
- Flash Point: 145.2°C
- Refractive Index: 1.553
- PSA: 69.61000
- LogP: 2.12878
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
3-Fluoro-4-nitrobenzonitrile Security Information
- Signal Word:Danger
- Hazard Statement: H314; H318
- Warning Statement: P260; P264; P280; P301+P330+P331; P303+P361+P353; P304+P340+P310; P305+P351+P338+P310; P363; P405; P501
- Hazard Category Code: 34
- Safety Instruction: 26-36/37/39-45
-
Hazardous Material Identification:
- HazardClass:8
- PackingGroup:II
- Storage Condition:Store at room temperature
3-Fluoro-4-nitrobenzonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3-Fluoro-4-nitrobenzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F80520-25g |
3-Fluoro-4-nitrobenzonitrile |
218632-01-0 | 98% | 25g |
¥374.0 | 2023-09-07 | |
Enamine | EN300-135920-10.0g |
3-fluoro-4-nitrobenzonitrile |
218632-01-0 | 95% | 10g |
$54.0 | 2023-06-08 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F80520-100g |
3-Fluoro-4-nitrobenzonitrile |
218632-01-0 | 98% | 100g |
¥1490.0 | 2023-09-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1065584-100g |
3-Fluoro-4-nitrobenzonitrile |
218632-01-0 | 98% | 100g |
¥1568 | 2023-04-14 | |
Apollo Scientific | PC9951-100g |
3-Fluoro-4-nitrobenzonitrile |
218632-01-0 | 100g |
£255.00 | 2025-02-22 | ||
abcr | AB231783-100 g |
3-Fluoro-4-nitrobenzonitrile, 95%; . |
218632-01-0 | 95% | 100g |
€392.80 | 2023-02-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1065584-10g |
3-Fluoro-4-nitrobenzonitrile |
218632-01-0 | 98% | 10g |
¥208 | 2023-04-14 | |
abcr | AB231783-10 g |
3-Fluoro-4-nitrobenzonitrile, 95%; . |
218632-01-0 | 95% | 10g |
€110.20 | 2023-04-27 | |
abcr | AB231783-25 g |
3-Fluoro-4-nitrobenzonitrile, 95%; . |
218632-01-0 | 95% | 25g |
€157.90 | 2023-04-27 | |
TRC | F621955-1g |
3-Fluoro-4-nitrobenzonitrile |
218632-01-0 | 1g |
$69.00 | 2023-05-18 |
3-Fluoro-4-nitrobenzonitrile Related Literature
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
2. Book reviews
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
Additional information on 3-Fluoro-4-nitrobenzonitrile
Professional Introduction to 3-Fluoro-4-nitrobenzonitrile (CAS No. 218632-01-0)
3-Fluoro-4-nitrobenzonitrile (CAS No. 218632-01-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile structural properties and potential applications. This compound, characterized by a fluoro and nitro substituent on a benzonitrile backbone, exhibits unique chemical reactivity that makes it a valuable intermediate in the synthesis of various bioactive molecules.
The presence of both the fluoro and nitro groups in the molecular structure of 3-Fluoro-4-nitrobenzonitrile imparts distinct electronic and steric effects, which can be exploited in medicinal chemistry for the design of novel therapeutic agents. The fluorine atom, known for its ability to modulate metabolic stability and binding affinity, often enhances the pharmacological properties of drug candidates. Meanwhile, the nitro group serves as a versatile handle for further functionalization, enabling chemists to introduce additional substituents or alter the electronic landscape of the molecule.
In recent years, there has been a surge in research focused on developing new methodologies for incorporating fluorinated aromatic compounds into drug molecules. The use of 3-Fluoro-4-nitrobenzonitrile as a building block has been particularly noteworthy, with studies demonstrating its utility in constructing complex scaffolds that exhibit potent biological activity. For instance, researchers have leveraged this compound to synthesize inhibitors targeting various disease-related pathways, including those involved in cancer and inflammatory disorders.
One of the most compelling aspects of 3-Fluoro-4-nitrobenzonitrile is its role in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling and are often implicated in aberrant signaling pathways associated with diseases such as cancer. By modifying the structure of 3-Fluoro-4-nitrobenzonitrile, scientists have been able to generate derivatives that selectively inhibit specific kinases, thereby offering promising leads for new anticancer therapies. These efforts have been bolstered by advances in computational chemistry, which have enabled the rapid screening of virtual libraries derived from this compound to identify potential hits with high affinity and selectivity.
The synthetic utility of 3-Fluoro-4-nitrobenzonitrile extends beyond kinase inhibition. Its incorporation into heterocyclic frameworks has also been explored as a means to develop novel antimicrobial agents. The combination of fluoro and nitro functionalities has been shown to enhance the antimicrobial properties of resulting compounds by improving their ability to interact with bacterial enzymes and cellular membranes. This has opened up new avenues for combating resistant bacterial strains, which pose a significant challenge to global healthcare.
Furthermore, the application of 3-Fluoro-4-nitrobenzonitrile in materials science has not gone unnoticed. Its ability to serve as a precursor for functionalized polymers and coatings has led to innovative solutions in areas such as electronics and biomedicine. For example, researchers have utilized derivatives of this compound to create conductive polymers that could be used in flexible electronics or biodegradable materials that exhibit enhanced stability and functionality.
The growing interest in green chemistry principles has also influenced the synthesis of 3-Fluoro-4-nitrobenzonitrile. Efforts are underway to develop more sustainable methodologies that minimize waste and reduce energy consumption. These efforts include the exploration of catalytic processes that employ transition metals or organocatalysts to facilitate key transformations efficiently. Such advancements not only make the production of this compound more environmentally friendly but also improve scalability for industrial applications.
In conclusion, 3-Fluoro-4-nitrobenzonitrile (CAS No. 218632-01-0) represents a cornerstone molecule in modern chemical research, with its unique structural features enabling diverse applications across pharmaceuticals, materials science, and beyond. The ongoing exploration of its synthetic potential and biological activity underscores its importance as a versatile intermediate for developing next-generation therapeutics and functional materials. As research continues to uncover new possibilities derived from this compound, its relevance is expected to grow even further, solidifying its place as a key player in the chemical industry.
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